molecular formula C17H24N2O3 B2470070 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide CAS No. 921544-67-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide

Cat. No.: B2470070
CAS No.: 921544-67-4
M. Wt: 304.39
InChI Key: IDVKHZCFJWBXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide is a chemical compound of significant interest in early-stage anticancer drug discovery, particularly for researchers targeting chromatin-associated proteins. This benzoxazepinone-based scaffold is recognized for its potential as a potent and selective WDR5 WIN-site inhibitor . WDR5 (WD repeat domain 5) is a high-profile target in oncology, as it is an essential co-factor for the oncoprotein MYC and a conserved regulator of ribosome protein gene transcription . Inhibiting the WDR5 WIN site disrupts the MYC-WDR5 interaction on chromatin, leading to the transcriptional suppression of a key set of ribosomal protein genes (RPGs) . This mechanism depletes the ribosome inventory, induces nucleolar stress and p53-dependent apoptosis, and shows promise in halting tumor growth in models of MLL-rearranged leukemia and other malignancies . Researchers can utilize this For Research Use Only product to probe the biology of WDR5 and MYC, and to support structure-activity relationship (SAR) studies aimed at developing novel anticancer therapeutics with improved potency and optimized physicochemical properties .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-6-19-13-9-12(18-15(20)11(2)3)7-8-14(13)22-10-17(4,5)16(19)21/h7-9,11H,6,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVKHZCFJWBXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of Functional Groups:

    Amidation: The final step involves the reaction of the benzoxazepine intermediate with 2-methylpropanoyl chloride to form the desired amide compound.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, high-yield reaction conditions, and cost-effective raw materials to ensure economic viability.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide: can be compared with other benzoxazepine derivatives, such as:

  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbutanamide
  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpentanamide

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amide group. The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.51 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes the formation of the benzoxazepine core followed by functionalization to introduce the ethyl and methyl groups.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for Mycobacterium tuberculosis have been reported to be in the low micromolar range, indicating significant efficacy against this pathogen .
  • Mechanism of Action : The compound appears to inhibit key enzymes involved in bacterial cell wall synthesis, similar to other known antimicrobials .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded encouraging results:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits proliferation .
  • Target Pathways : It has been suggested that this compound may modulate pathways associated with cell cycle regulation and apoptosis .

Case Study 1: Tuberculosis Treatment

In a study published in November 2023, a derivative of this compound was evaluated for its effectiveness against M. tuberculosis. The results indicated that it significantly reduced bacterial load in murine models when administered at therapeutic doses .

Case Study 2: Cancer Cell Lines

A series of experiments conducted on breast and prostate cancer cell lines showed that treatment with N-(5-ethyl...) led to a marked decrease in cell viability and increased markers of apoptosis. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.